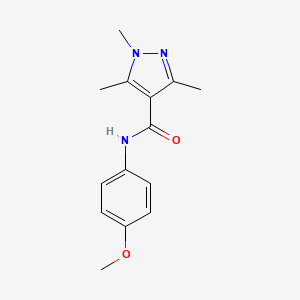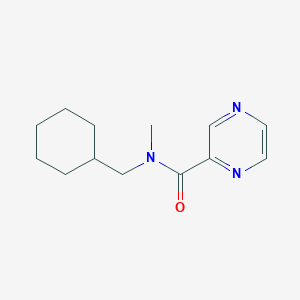
2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide, also known as DMSA, is a chemical compound that is widely used in scientific research. DMSA belongs to the class of thiol-based chelators, which are compounds that can bind to metal ions and remove them from the body.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide involves the formation of stable complexes with metal ions. 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide has a thiol group that can bind to metal ions such as lead and mercury, forming a stable complex that can be excreted from the body.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide has been shown to have beneficial effects on various biochemical and physiological parameters. It has been shown to reduce oxidative stress, improve liver function, and enhance immune function. 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide has also been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other chelating agents. However, 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide has some limitations. It has low selectivity for metal ions, which can lead to the removal of essential metals from the body. It also has poor solubility in water, which can limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide. One area of research is the development of more selective chelating agents that can target specific metal ions. Another area of research is the use of 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide in combination with other compounds for enhanced efficacy is an area of interest for future research.
Conclusion:
In conclusion, 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide is a valuable compound in scientific research due to its chelating properties. It has been shown to have beneficial effects on various biochemical and physiological parameters. However, its limitations should be taken into consideration when using it in lab experiments. Future research on 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide can lead to the development of more effective chelating agents and the treatment of various diseases.
Méthodes De Synthèse
2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide can be synthesized by reacting 2-chloro-3,4-dimethylthiophene with N,N-dimethylacetamide in the presence of a base such as sodium hydride. The reaction yields 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide as a white crystalline solid.
Applications De Recherche Scientifique
2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide has been extensively used in scientific research as a chelating agent for various metal ions. It has been shown to be effective in removing heavy metals such as lead, cadmium, and mercury from the body. 2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide is also used in the treatment of Wilson's disease, a genetic disorder that causes copper to accumulate in the body.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-9-5-6-11(7-10(9)2)15-8-12(14)13(3)4/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMDDOFAUZCDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)sulfanyl-N,N-dimethylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7473614.png)
![4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)



![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)
![3-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7473653.png)


![1-[(2-Chlorophenyl)methyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7473680.png)


